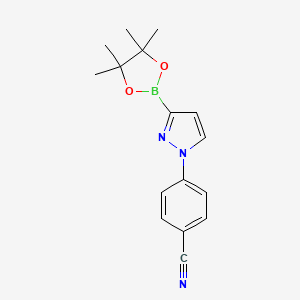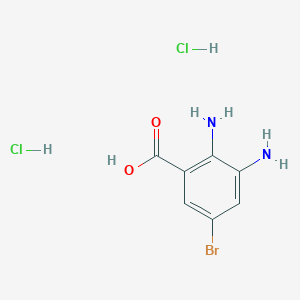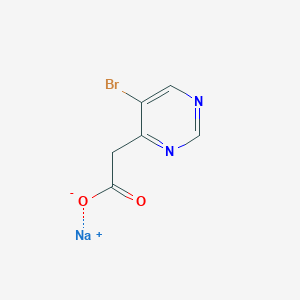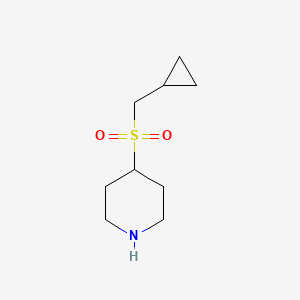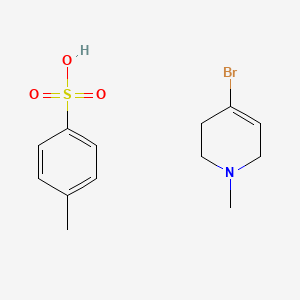
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride
Vue d'ensemble
Description
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride, or 2F-TFMBSCl, is a versatile reagent used in organic synthesis to produce a variety of compounds. It is a colorless liquid with a melting point of -20°C and a boiling point of 135°C. It is soluble in many organic solvents, such as chloroform, dichloromethane, and acetonitrile, and is relatively stable under ambient conditions. 2F-TFMBSCl has found a wide range of applications in organic synthesis, including the preparation of fluorinated compounds, the synthesis of pharmaceuticals, and the synthesis of new materials.
Applications De Recherche Scientifique
Synthesis of Novel Compounds : It's used in the synthesis of new chemical compounds. For instance, a study by Ta-n (2015) involved using 4-Fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide, synthesized from corresponding benzenesulfonyl chloride, to create novel N-substituted phenyl-4-fluoride( or trifluoromethyl) benzenesulfonylureas (Gegen Ta-n, 2015).
Activation of SNAr-Reactivity : Weiss and Pühlhofer (2001) demonstrated that compounds like 4-Fluorobenzenesulfonyl chloride can be transformed into N-sulfonylpyridinium triflates by treatment with specific reagents. This process is significant for electrophilic aromatic substitution reactions, showcasing the reagent's role in facilitating chemical reactions under mild conditions (Weiss & Pühlhofer, 2001).
Palladium-Catalyzed C-H Bond Sulfonylation : Research by Sasmal et al. (2018) explored the use of halo-substituted benzenesulfonyl chlorides in palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines. This study is significant in the context of synthesizing halo-substituted diarylsulfones, which have wide-ranging applications (Sasmal et al., 2018).
Synthesis of Quinazolinones : Deetz et al. (2001) reported that 2-Fluoro substituted benzoyl chlorides, which include 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride, can undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. This reaction proceeds with different combinations of benzoyl chlorides and 2-amino-N-heterocycles, indicating the compound's utility in synthesizing complex organic molecules (Deetz et al., 2001).
Conformational Studies : Research on the geometric structure and conformational properties of related compounds, like 4-fluoro(trifluoromethoxy)benzene by Shishkov et al. (2004), provides insights into the physical and chemical characteristics of these molecules, which is crucial for their application in various chemical syntheses (Shishkov et al., 2004).
Propriétés
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-2-1-4(3-5(6)9)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDDGYKIHHWEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




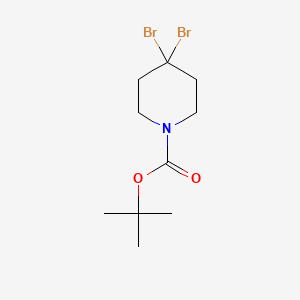
![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
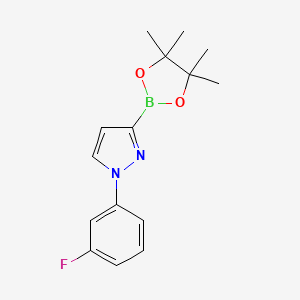
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)

